Ethyl mesitylglyoxylate

描述

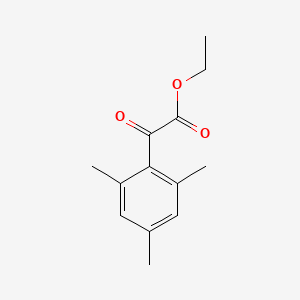

Ethyl mesitylglyoxylate is an organic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.2643 g/mol . It is also known by its IUPAC name, ethyl 2-oxo-2-(2,4,6-trimethylphenyl)acetate . This compound is characterized by its clear pale yellow to yellow appearance and is primarily used in research and industrial applications .

准备方法

Ethyl mesitylglyoxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-bromomesitylene with lithium in diethyl ether at room temperature, followed by the addition of copper(I) cyanide in tetrahydrofuran and diethyl ether at low temperatures (-65 to -60°C). The final step involves the reaction with ethyl oxalyl chloride in tetrahydrofuran and diethyl ether at temperatures ranging from -60 to 20°C . This method yields a high purity product suitable for research and industrial applications.

化学反应分析

Ethyl mesitylglyoxylate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Chemical Properties and Structure

Ethyl mesitylglyoxylate is classified as an α-keto ester, characterized by its unique structure which includes a mesityl group. Its chemical formula is CHO, and it possesses notable reactivity due to the presence of the keto group. This reactivity makes it a valuable intermediate in organic synthesis.

Organic Synthesis

1.1 Synthesis of Complex Molecules

EMG serves as a key reagent in the synthesis of various complex organic compounds. Its α-keto ester functionality allows for diverse reactions, including condensation and cyclization, which are crucial in forming complex molecular architectures. For example, EMG has been used effectively in the preparation of diaminoacetic acid derivatives through acid-catalyzed condensation reactions with carboxamides .

1.2 Polymer Chemistry

In polymer chemistry, EMG acts as a monomer for the synthesis of poly(ethyl glyoxylate), which exhibits enhanced thermal stability and lower glass transition temperatures (Tg). This polymer is of significant interest for pharmaceutical applications due to its degradation products being non-toxic .

Material Science

2.1 Coatings and Adhesives

EMG is utilized in formulating coatings and adhesives due to its ability to enhance adhesion properties and improve the mechanical strength of materials. Its incorporation into resin formulations has shown to improve durability and resistance to environmental factors.

2.2 Nanocomposites

Recent studies have explored the use of EMG in developing nanocomposites that exhibit improved thermal and mechanical properties. These materials are particularly relevant in electronics and automotive industries where lightweight yet strong materials are essential.

Pharmaceutical Applications

3.1 Drug Development

EMG has been investigated as a scaffold for drug development, particularly in synthesizing bioactive compounds. Its reactivity allows for modifications that can lead to compounds with potential therapeutic effects. Research indicates that derivatives of EMG may exhibit anti-inflammatory properties, making them candidates for further pharmaceutical exploration .

3.2 Delivery Systems

The compound's properties also lend themselves to use in drug delivery systems, where its ability to form stable complexes with drugs can enhance bioavailability and controlled release profiles.

Environmental Applications

EMG's role extends into environmental science where it is studied for its potential in biodegradable materials that can reduce plastic waste. The degradation products of polymers derived from EMG are less harmful, aligning with sustainable practices.

Case Studies

作用机制

The mechanism of action of ethyl mesitylglyoxylate involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic reactions that can be studied to understand enzyme function and kinetics. The exact molecular targets and pathways depend on the specific application and context of its use .

相似化合物的比较

Ethyl mesitylglyoxylate can be compared with other similar compounds, such as:

Ethyl glyoxylate: Similar in structure but lacks the mesityl group, making it less sterically hindered.

Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.

Ethyl benzoylglyoxylate: Contains a benzoyl group instead of a mesityl group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its mesityl group, which provides steric hindrance and influences its reactivity and interactions in chemical and biochemical contexts .

生物活性

Ethyl mesitylglyoxylate (EMG), with the chemical formula CHO and CAS number 5524-57-2, is a compound of interest in various fields, including organic chemistry and pharmacology. Its unique structure and reactivity make it a candidate for studying biological activity, particularly in enzyme interactions and metabolic processes. This article provides a comprehensive overview of the biological activity of EMG, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its mesityl group, which influences its reactivity. It exhibits properties that allow it to participate in various biochemical reactions, including asymmetric reductions and enzyme inhibition.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 232.27 g/mol |

| Boiling Point | 217 °C |

| Density | 1.04 g/cm³ |

Enzyme Interactions

EMG has been shown to interact with several enzymes, acting as both a substrate and inhibitor. Research indicates that it can modulate the activity of key metabolic enzymes involved in glycolysis and the citric acid cycle. For instance, studies have demonstrated that EMG can inhibit certain dehydrogenases, impacting cellular respiration and energy production .

Case Study: Enzyme Inhibition

A study focused on the inhibition of lactate dehydrogenase (LDH) by EMG revealed that at varying concentrations, EMG effectively reduced LDH activity, suggesting potential applications in metabolic regulation . The inhibition mechanism appears to involve competitive binding at the enzyme's active site.

Cellular Effects

EMG influences cellular functions by modulating signaling pathways and gene expression. In vitro experiments have shown that EMG can alter the expression of genes related to oxidative stress response and metabolic regulation.

Table: Effects of EMG on Gene Expression

| Gene | Effect | Mechanism |

|---|---|---|

| Nrf2 | Upregulation | Activation of antioxidant response elements |

| PGC-1α | Downregulation | Inhibition of transcriptional coactivator activity |

| HIF-1α | Upregulation | Stabilization under hypoxic conditions |

Metabolic Pathways

EMG plays a significant role in various metabolic pathways. It has been observed to affect the levels of key metabolites through its interaction with metabolic enzymes. For example, at lower doses, EMG enhances glycolytic flux, while higher doses may lead to toxic effects due to disrupted metabolic homeostasis .

Transport and Distribution

The transport mechanisms of EMG within biological systems are critical for its efficacy. Studies indicate that EMG is primarily transported via membrane transporters and can bind to intracellular proteins, influencing its distribution within cells.

常见问题

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing ethyl mesitylglyoxylate?

this compound is typically synthesized via condensation reactions between mesitylglyoxylic acid derivatives and ethyl alcohol under acidic or catalytic conditions. Key steps include:

- Using Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance reaction efficiency.

- Optimizing solvent systems (e.g., anhydrous dichloromethane) to minimize side reactions.

- Maintaining temperatures between 0–25°C to control exothermicity and byproduct formation . Post-synthesis, vacuum distillation or column chromatography is recommended for purification .

Q. How can researchers validate the purity and structural identity of this compound?

Analytical techniques include:

- NMR spectroscopy : Compare observed and NMR shifts with reference data (e.g., δ 1.3 ppm for ethyl CH₃, δ 170–175 ppm for carbonyl groups) .

- IR spectroscopy : Confirm ester (C=O stretch at ~1740 cm⁻¹) and ketone (C=O stretch at ~1680 cm⁻¹) functional groups .

- HPLC : Quantify purity using reverse-phase columns with UV detection at 254 nm .

Q. What storage conditions preserve the stability of this compound?

- Store in airtight, light-resistant containers under inert gas (e.g., argon).

- Maintain temperatures at 2–8°C to prevent thermal decomposition.

- Avoid prolonged exposure to moisture, which may hydrolyze the ester moiety .

Q. What safety protocols are essential for handling this compound?

- Use PPE: Nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of vapors.

- Equip labs with emergency eyewash stations and chemical spill kits .

Q. How can this compound be distinguished from structurally similar glyoxylate esters?

- TLC : Compare Rf values using silica gel plates and ethyl acetate/hexane mobile phases.

- GC-MS : Analyze fragmentation patterns (e.g., m/z 220 for molecular ion peak) .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

- Conduct variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the mesityl group).

- Use isotopic labeling (e.g., -enriched substrates) to trace signal origins.

- Validate assignments via DFT-based chemical shift calculations .

Q. What experimental designs are suitable for studying this compound in asymmetric catalysis?

- Kinetic profiling : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps.

- Chiral HPLC : Enantiomeric excess (ee) analysis using columns like Chiralpak AD-H.

- Mechanistic probes : Introduce isotopically labeled reagents (e.g., ) to track proton transfer pathways .

Q. Which computational methods predict this compound’s reactivity in complex reactions?

- Density Functional Theory (DFT) : Calculate transition-state energies for cycloadditions or nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Docking studies : Model interactions with enzyme active sites in biocatalytic applications .

Q. How does the mesityl group’s steric bulk influence regioselectivity in this compound reactions?

- The mesityl group directs reactivity by sterically shielding specific sites. For example:

- In Diels-Alder reactions, it favors endo transition states due to π-π stacking.

- In alkylation, it suppresses electrophilic attack at the ortho position.

Q. What methodologies address yield discrepancies in this compound-mediated syntheses?

属性

IUPAC Name |

ethyl 2-oxo-2-(2,4,6-trimethylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-5-16-13(15)12(14)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSPPFOBPRPYLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371392 | |

| Record name | ETHYL MESITYLGLYOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5524-57-2 | |

| Record name | Ethyl 2,4,6-trimethyl-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5524-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL MESITYLGLYOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。